molecular formula C10H12O B146730 2',5'-Dimethylacetophenone CAS No. 2142-73-6

2',5'-Dimethylacetophenone

Cat. No. B146730
CAS RN: 2142-73-6
M. Wt: 148.2 g/mol
InChI Key: AWKBVLVKQQRRFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2',5'-Dimethylacetophenone involves various chemical reactions. For instance, a tetradentate Schiff base ligand was synthesized from 5'-(N-methyl-N-phenylaminomethyl)-2'-hydroxyacetophenone and ethylenediamine, which further reacted with nickel(II) acetate to form a coordination compound . Another study reported the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their subsequent conversion into silver complexes, showcasing a method to introduce different substituents into the acetophenone structure . Additionally, a novel substituted hydrazone was prepared from 2-hydroxy-4,5-dimethylacetophenone and hydrazine in an alkaline medium .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the Schiff base ligand and its nickel(II) complex were characterized using UV-Vis spectrophotometry, FT-IR, NMR, and mass spectrometry . The silver complexes of acetophenone oximes were established based on X-ray crystallographic data . The title compound in another study, 1-(2-Amino-4,5-dimethylphenyl)ethanone, was described to lie on a crystallographic mirror plane and features an intramolecular N—H⋯O hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various contexts. The electrochemical study of the nickel(II)-Schiff base complex revealed its redox behavior and catalytic potential . The antibacterial and DNA photocleavage activities of acetophenone oximes and their silver complexes were investigated, with some compounds showing significant biological activity . The photoreaction of 2,5-dimethylphenacyl esters was initiated by photoenolization, leading to the release of carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2',5'-Dimethylacetophenone have been studied through various analyses. The Schiff base complex's redox properties were investigated using cyclic voltammetry . The photoreaction of 2,5-dimethylphenacyl esters was studied in different solvents, revealing solvent-dependent quantum yields . The crystal and molecular structures of dimethyl bipyridyl complexes with chloranilic acid were determined, and their phase transitions, vibrations, and methyl group tunneling were analyzed .

Relevant Case Studies

Several case studies highlight the potential applications of these compounds. The antibacterial and DNA photocleavage activities of acetophenone oximes suggest their use in medicinal chemistry . The photoremovable protecting group properties of 2,5-dimethylphenacyl esters indicate their utility in organic synthesis and biochemistry . The structural studies of polychlorocyclohexenones derived from dimethylphenols provide insights into the conformational preferences of these molecules .

Scientific Research Applications

Photoremovable Protecting Group in Organic Synthesis

2,5-Dimethylphenacyl (DMP) esters, related to 2',5'-dimethylacetophenone, have been explored as a photoremovable protecting group for carboxylic acids in organic synthesis. These esters release carboxylic acids upon irradiation, suggesting potential applications in organic chemistry and biochemistry for 'caged compounds' (M. Zabadal et al., 2001).

Novel Substituted Hydrazone Synthesis

Research has developed a novel substituted hydrazone from 2-hydroxy-4,5-dimethylacetophenone, indicating its potential for creating new chemical entities with specific applications (D. Gagare et al., 2020).

Crystallographic Studies

The molecule of 2-amino-4,5-dimethylacetophenone has been studied for its crystallographic properties. Such studies contribute to understanding molecular structures and interactions, important in material science and drug design (E. Bosch & Laura Jeffries, 2018).

Photodissociation Studies

2-Hydroxy-2,2-dimethylacetophenone has been examined for its photophysical parameters, which is critical in understanding the molecular behavior in different solvents, a vital aspect in photochemistry and material sciences (X. Allonas et al., 2006).

Metal Complex Synthesis

The synthesis of metal complexes using chalcones derived from 2-Hydroxy-4,5-dimethylacetophenone showcases its application in inorganic chemistry, particularly in the study of ligand-metal interactions and catalysis (V. V. Borge & R. Patil, 2019).

Fluorescent Dye Synthesis

4-Diethylamino-acetophenone, a derivative, has been used in the synthesis of 2-pyrone dyes. These dyes show potential applications in various fields due to their fluorescence properties (Masayori Hagimori et al., 2012).

Catalyst in Oxidation Reactions

Its derivatives have been used as catalysts in Baeyer–Villiger oxidation, highlighting its potential in facilitating chemical transformations, a key aspect in green chemistry and industrial processes (L. Martins et al., 2016).

Study of Molecular Interactions

The study of 2-hydroxy-5-methyl acetophenone in different solvents provides insights into solute-solvent interactions, crucial in solution chemistry and formulation studies (D. Choudhary & A. Aswar, 2011).

Future Directions

2’,5’-Dimethylacetophenone is used in the synthesis of redox-active alkyl-substituted aryldioxobutanoic acids and antimicrobial imidazo [1,2-a]pyridine derivatives . This suggests potential future directions in the development of redox-active compounds and antimicrobial agents.

properties

IUPAC Name

1-(2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKBVLVKQQRRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062202
Record name Ethanone, 1-(2,5-dimethylphenyl)-
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2',5'-Dimethylacetophenone

CAS RN

2142-73-6
Record name 1-(2,5-Dimethylphenyl)ethanone
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Record name Ethanone, 1-(2,5-dimethylphenyl)-
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Record name 2',5'-Dimethylacetophenone
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Record name Ethanone, 1-(2,5-dimethylphenyl)-
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Record name Ethanone, 1-(2,5-dimethylphenyl)-
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Record name 1-(2,5-dimethylphenyl)ethan-1-one
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Record name 2',5'-Dimethylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
NP Buu-Hoi, B Eckert, R Royer - The Journal of Organic …, 1952 - ACS Publications
NITRATION OF 3, 4-AND 2, 5-DIMETHYLACETOPHENONE 1001 nitroacetophenone (II), with the isomeric compound (III) as by-product. The constitution of theformer substance was …
Number of citations: 5 pubs.acs.org
J Literák, J Wirz, P Klán - Photochemical & Photobiological Sciences, 2005 - Springer
Synthesis and photochemistry of a photochemically removable protecting group for alcohols and phenols, based on the 2,5-dimethylphenacyl (DMP) chromophore, is described. DMP …
Number of citations: 51 link.springer.com
L Kammari, L Plíštil, J Wirz, P Klán - Photochemical & Photobiological …, 2007 - Springer
2,5-Dimethylphenacyl (DMP) carbamates (1a–c) released the corresponding free amines or amino acids in high chemical yields, albeit with quantum yields Φ of only 0.04–0.09, upon …
Number of citations: 47 link.springer.com
JC Netto-Ferreira, JC Scaiano - Journal of the American Chemical …, 1991 - ACS Publications
Photolysis of a-chloro-2', 5'-dimethylacetophenone (I) leads to 6-methyl-1-indanone in high quantum yields. Laser flash photolysis experiments reveal the intermediacy of a triplet state …
Number of citations: 37 pubs.acs.org
DM Findlay, MF Tchir - Journal of the Chemical Society, Faraday …, 1976 - pubs.rsc.org
The photoenolization of 2-methyl-, 2,4-dimethyl- and 2,5-dimethylacetophenone has been investigated using conventional flash photolysis. It was found that initial concentration of …
Number of citations: 32 pubs.rsc.org
D Gardner, JF Grove, D Ismay - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… 5-Methoxybenzene-1 : 2 : 4-tricarboxylic acid was obtained similarly from both 2-methoxy-4 : 5- and 4-methoxy-2 : 5-dimethylacetophenone ; from the last compound the intermediate 2 : …
Number of citations: 0 pubs.rsc.org
D Xi - 1993 - elibrary.ru
Degree: M. Sc. DegreeYear: 1991 Institute: University of Victoria (Canada) The low temperature nitration of 2-Xp-xylenes (X= Cl, Br, COCH $\sb3 $, $\rm COC\sb6H\sb5 $) in acetic …
Number of citations: 2 elibrary.ru
P Klán, M Zabadal, D Heger - Organic Letters, 2000 - ACS Publications
The 2,5-dimethylphenacyl chromophore, a new photoremovable protecting group for carboxylic acids, is proposed. Direct photolysis of various 2,5-dimethylphenacyl esters in benzene …
Number of citations: 83 pubs.acs.org
S Wang, X Li, JJ Zhang - Advanced Materials Research, 2013 - Trans Tech Publ
A novel method for rapid photochemical synthesis of substituted indanone based on an intra-molecular hydrogen transfer and enolization under irradiation with UV light was presented, …
Number of citations: 3 www.scientific.net
R Ruzicka, M Zabadal, P Klán - Synthetic communications, 2002 - Taylor & Francis
Phenacyl esters are useful photoremovable protecting groups for carboxylic acids in organic synthesis and biochemistry. In this work, simple one-pot arrangements of the phenacyl and …
Number of citations: 44 www.tandfonline.com

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